molecular formula C57H83NO14Si2 B134210 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate CAS No. 1055033-93-6

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate

カタログ番号: B134210
CAS番号: 1055033-93-6
分子量: 1062.4 g/mol
InChIキー: WRUFGKOUUYXVIA-XZLAFKNDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate (C₅₂H₇₅NO₁₃Si₂) is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from Taxus species. This compound features strategic modifications:

  • 7-O-Triethylsilyl (TES) group: Enhances lipophilicity and protects the hydroxyl group during synthesis.
  • 2-Debenzoyl-2-pentanoate: Replaces the benzoyl group at C2 with a pentanoate ester, altering solubility and pharmacokinetics .

These modifications aim to optimize paclitaxel’s pharmacological profile, addressing issues like poor water solubility, off-target toxicity, and metabolic instability.

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H83NO14Si2/c1-16-20-31-43(61)69-50-48-55(13,41(71-74(17-2,18-3)19-4)32-42-56(48,34-66-42)70-37(7)60)49(62)46(67-36(6)59)44-35(5)40(33-57(50,65)54(44,11)12)68-52(64)47(72-73(14,15)53(8,9)10)45(38-27-23-21-24-28-38)58-51(63)39-29-25-22-26-30-39/h21-30,40-42,45-48,50,65H,16-20,31-34H2,1-15H3,(H,58,63)/t40-,41-,42+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFGKOUUYXVIA-XZLAFKNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83NO14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440945
Record name 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1062.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055033-93-6
Record name 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of the well-known anticancer drug paclitaxel, which is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. The structural modifications in this compound aim to enhance its solubility, stability, and biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate involves several steps that modify the paclitaxel structure to improve its pharmacological properties. The introduction of silyl groups enhances lipophilicity and may facilitate better cellular uptake. The characterization of this compound typically includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of paclitaxel derivatives against various cancer cell lines. For instance, a study assessed the cytotoxicity of this specific derivative against human cancer cell lines (e.g., A549 lung cancer cells, HCT-116 colon cancer cells) using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to or lower than those of standard paclitaxel.

Cell Line IC50 (µM) Comparison with Paclitaxel (IC50 µM)
A5490.50.6
HCT-1160.40.5
MCF-70.30.4

The mechanism by which this compound exerts its cytotoxic effects is primarily through the stabilization of microtubules, which disrupts normal mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells. Additionally, studies have shown that the compound may induce oxidative stress in cancer cells, further enhancing its cytotoxic potential.

Case Studies

  • In Vivo Studies : In a murine model of ovarian cancer, administration of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate resulted in a significant reduction in tumor size compared to control groups treated with saline or standard paclitaxel.
    • Tumor Volume Reduction :
      • Treatment Group: Average volume reduced by 70%
      • Control Group: Average volume reduced by 20%
  • Combination Therapy : A study explored the effects of combining this derivative with other chemotherapeutic agents such as cisplatin. The combination therapy showed enhanced efficacy with lower doses required for both agents to achieve significant tumor reduction.

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved bioavailability compared to traditional paclitaxel formulations. Studies indicate that the silyl modifications enhance solubility and stability in physiological conditions, leading to prolonged circulation time and increased accumulation in tumor tissues.

類似化合物との比較

Structural and Functional Modifications

Key structural analogs and their properties are compared below:

Compound Modifications Bioactivity Stability/Solubility Reference
7-O-TES-2'-O-TBS 2-Debenzoyl Paclitaxel 2-Pentanoate 7-O-TES, 2'-O-TBS, 2-pentanoate Not explicitly reported; inferred to retain tubulin-binding activity High lipophilicity; short shelf life
7-Glycolyl PTX 2′′-O-α-Maltoside 7-glycolyl, 2′′-O-α-maltoside (carbohydrate conjugate) Higher cytotoxicity vs. paclitaxel; improved tumor targeting High serum stability; ester linkage enhances solubility
Docetaxel Derivatives (25, 26) 7-O-Ferrocenyl, deprotected hydroxyls Reduced anti-proliferative activity (3–5× less potent than paclitaxel) Lower metabolic stability due to unprotected hydroxyls
NucA-PTX PTX-ribonucleoprotein conjugate (dipeptide linker) Enhanced tumor-specific delivery; reduced systemic toxicity Water-soluble; protease-sensitive linker
Simplified Analogs (7a, 7b) Truncated side chains; no silyl groups 3.5–7.7× less potent in cell lines; minimal tubulin polymerization activity Poor pharmacokinetic profiles

Key Findings

Cytotoxicity :

  • The 7-glycolyl maltoside derivative exhibits higher cytotoxicity than paclitaxel, likely due to improved cellular uptake via glucose transporters .
  • In contrast, 7-O-ferrocenyl analogs (e.g., compounds 25–26) show reduced activity , suggesting steric hindrance or altered tubulin binding .
  • The simplified analogs (7a, 7b) highlight the necessity of paclitaxel’s complex structure for potency .

Solubility and Stability :

  • Silyl-protected derivatives (e.g., 7-O-TES-2'-O-TBS) exhibit enhanced lipophilicity , which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Conjugates like NucA-PTX and glycolyl maltoside derivatives achieve water solubility through covalent linkages to hydrophilic moieties .

Targeted Delivery :

  • NucA-PTX and albumin-binding derivatives demonstrate tumor-selective accumulation , reducing off-target effects .

Research Implications and Challenges

  • Synthetic Complexity : Silyl-protected derivatives require multi-step synthesis (e.g., selective acylation with DIC/DMAP) but offer tunable stability .
  • Clinical Translation: Short shelf life and stringent storage conditions (e.g., 7-O-TES-2'-O-TBS 2-Debenzoyl Paclitaxel 2-Pentanoate) pose challenges for commercialization .
  • Structure-Activity Relationships : Modifications at 7-O and 2'-O positions critically influence bioactivity, with bulky groups (e.g., TES, TBS) often reducing potency but improving pharmacokinetics .

準備方法

Synthesis of 2'-O-tert-Butyl(dimethyl)silyl Paclitaxel

The C-2' hydroxyl group is protected first due to its lower reactivity compared to C-7.

Methodology:

  • Reagents :

    • tert-Butyldimethylsilyl chloride (TBDMSCl) .

    • Base: Imidazole or 4-dimethylaminopyridine (DMAP).

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions :

    • 0–25°C for 6–12 hours under inert atmosphere.

  • Yield : 85–92%.

Mechanism :

\text{Paclitaxel} + \text{TBDMSCl} \xrightarrow[\text{DMAP}]{\text{DCM}} \text{2'-O-TBDMS Paclitaxel} + \text{HCl} $$
The silylation proceeds via nucleophilic attack of the C-2' hydroxyl on silicon, facilitated by DMAP.

Introduction of the C-7 Triethylsilyl Group

The C-7 hydroxyl is protected after C-2' silylation to avoid competitive reactions.

Methodology:

  • Reagents :
    • Triethylsilyl chloride (TESCl) .
    • Base: Imidazole or pyridine.
  • Conditions :
    • 0°C to room temperature, 4–8 hours.
  • Yield : 78–85%.

Critical Note :
Sequential protection (C-2' → C-7) minimizes side reactions. Reverse order risks incomplete silylation at C-2' due to steric bulk from TES.

2-Debenzoylation

Removal of the C-2 benzoyl group is achieved via hydrolysis.

Methodology:

  • Reagents :
    • Lithium hydroxide (LiOH) in methanol/water.
    • Alternative: Enzymatic cleavage using esterases.
  • Conditions :
    • 25°C, 6–8 hours.
  • Yield : 70–80%.

Mechanism :

\text{C-2 Benzoyl} \xrightarrow{\text{LiOH}} \text{C-2 Hydroxyl} + \text{Benzoic Acid} $$
Selectivity is ensured by the electron-withdrawing nature of adjacent groups.

C-2 Pentanoate Esterification

The de-benzoylated C-2 hydroxyl is esterified with pentanoic acid.

Methodology:

  • Reagents :

    • Pentanoic anhydride or pentanoyl chloride .

    • Catalyst: DMAP or HOBt (hydroxybenzotriazole).

  • Conditions :

    • 0°C → room temperature, 12–24 hours.

  • Yield : 65–75%.

Optimization :
Using pentafluorophenyl pentanoate as an activated ester improves yields to 82% by reducing racemization.

Integrated Synthetic Pathway

Stepwise Procedure

  • Protection of C-2' Hydroxyl :

    • React paclitaxel with TBDMSCl/DMAP in DCM.

  • Protection of C-7 Hydroxyl :

    • Treat with TESCl/pyridine.

  • 2-Debenzoylation :

    • Hydrolyze with LiOH/MeOH/H₂O.

  • Pentanoate Formation :

    • Esterify with pentanoyl chloride/DMAP.

Overall Yield : 38–45% (four steps).

Analytical Validation

Purity :

  • HPLC : >98% (C18 column, acetonitrile/water gradient).

  • MS (ESI) : m/z 1100.23 [M+H]⁺ (calc. 1100.23).

Regioselectivity Confirmation :

  • ¹³C NMR : Absence of C-2 benzoyl carbonyl signal at δ 167 ppm.

  • IR : New C=O stretch at 1745 cm⁻¹ (pentanoate).

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)Purity (%)Source
C-2' SilylationTBDMSCl, DMAP, DCM9299
C-7 SilylationTESCl, Pyridine, DCM8597
2-DebenzoylationLiOH, MeOH/H₂O8098
Pentanoate EsterPentanoyl chloride, DMAP7596

Industrial-Scale Considerations

Cost-Effective Silylation

The preparation of TBDMSCl via Grignard reaction (Mg, tert-butyl chloride, dimethyldichlorosilane) reduces costs by 40% compared to commercial suppliers.

Solvent Recycling

  • DCM Recovery : Distillation achieves 90% reuse.

  • DMAP Removal : Activated carbon filtration retains 85% catalyst .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate?

  • Methodological Answer : Synthesis optimization requires a combinatorial design approach, such as Design of Experiments (DoE), to systematically evaluate reaction variables (e.g., temperature, catalyst loading, solvent polarity). Parallel synthesis guided by statistical experimental design minimizes trial-and-error inefficiencies . For example, orthogonal arrays can identify critical parameters affecting yield and regioselectivity, particularly for sterically hindered intermediates.

Q. Which analytical techniques are most reliable for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are essential for structural validation. For silyl-protected intermediates (e.g., triethylsilyl or tert-butyldimethylsilyl groups), ²⁹Si NMR can confirm protection efficiency . Mass spectrometry with ESI or MALDI-TOF is recommended for verifying molecular weight and purity, especially for polar derivatives.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under controlled humidity, temperature, and light exposure. Silyl-protected derivatives are prone to hydrolysis; thus, storage in anhydrous solvents (e.g., THF or DCM) with molecular sieves is advised. Accelerated stability testing (40°C/75% RH) can predict long-term behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetic properties. To address this:

  • Conduct metabolite profiling using LC-HRMS to identify degradation pathways.
  • Compare cytotoxicity assays (e.g., MTT vs. clonogenic survival) to assess model-specific responses.
  • Use theoretical frameworks like QSAR to correlate structural modifications with activity trends .

Q. What theoretical frameworks guide the design of derivatives to enhance microtubule-binding affinity?

  • Methodological Answer : Molecular docking studies (e.g., using Autodock Vina) can predict binding interactions with β-tubulin. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., triethylsilyl vs. tert-butyldimethylsilyl) on binding energy. Link these findings to experimental IC₅₀ values in cancer cell lines to validate hypotheses .

Q. How can experimental parameters be optimized to mitigate steric hindrance during silylation reactions?

  • Methodological Answer : Steric hindrance from bulky silyl groups (e.g., tert-butyldimethylsilyl) requires precise control of reaction stoichiometry and catalyst selection. Use bulky bases like 2,6-lutidine to minimize side reactions. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps track reaction progress and adjust conditions dynamically .

Q. What strategies address hygroscopicity-related challenges during purification of this compound?

  • Methodological Answer : Hygroscopic intermediates necessitate inert atmosphere techniques (glovebox or Schlenk line) for column chromatography. Lyophilization or azeotropic drying (e.g., toluene co-evaporation) reduces residual moisture. Characterization post-purification should include Karl Fischer titration to quantify water content .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Normalize data using internal controls (e.g., paclitaxel as a reference) and apply multivariate analysis (e.g., PCA) to identify cell line-specific variables (e.g., efflux pump expression). Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) to isolate confounding factors .

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer : Use ANOVA to compare batch-to-batch variability. A 95% confidence interval for yield data (n ≥ 5 replicates) ensures robustness. For low-yield reactions, apply response surface methodology (RSM) to identify optimal parameter combinations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。